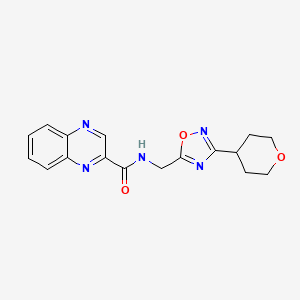

![molecular formula C20H14F4N2O2 B2614705 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide CAS No. 1004256-33-0](/img/structure/B2614705.png)

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

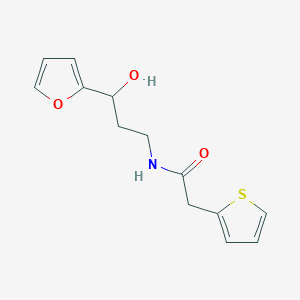

The compound “1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide” is a complex organic molecule. It contains a benzyl group, a fluoro-trifluoromethyl phenyl group, and a 6-oxopyridine-3-carboxamide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information on these factors, it’s difficult to predict the exact reactions .Aplicaciones Científicas De Investigación

Fluorine in Pharmaceutical Development

Fluorine's electronegativity, size, and lipophilicity significantly impact the chemical reactivity, physicochemical behavior, and biological activity of compounds. Over the years, the inclusion of fluorine or fluorine-containing functional groups in drug molecules has grown, with more than 50 percent of the best-selling drugs approved by the US Food and Drug Administration (FDA) containing fluorine. This is attributed to fluorine's ability to enhance the metabolic stability, increase the bioavailability, and modify the biological activity of pharmaceutical compounds. The trifluoromethyl group, in particular, has been highlighted in FDA-approved drugs for its role in improving pharmacological properties.

Antibacterial and Antimicrobial Applications

Research into imidazole-containing compounds has demonstrated their significant antimicrobial and antibacterial potential. Imidazoles have been synthesized and tested for activity against various bacteria, including S. aureus, E. coli, and B. subtilis. These studies have shown that certain imidazole derivatives exhibit good antimicrobial activity, which is promising for the development of new antibiotics. The ability to synthesize and modify imidazole compounds provides a pathway for creating novel antimicrobial agents with potential use in treating drug-resistant bacterial infections.

Tackling Drug-Resistant Bacteria

The synthesis of pyrazole derivatives as potential antimicrobial agents against drug-resistant bacteria has been a notable area of research. These derivatives have shown potent growth-inhibitory effects on Gram-positive bacteria, including strains resistant to methicillin (MRSA) and vancomycin (VRE). The development of such compounds is crucial in the fight against drug-resistant bacterial pathogens, which pose a significant challenge in healthcare settings. The research demonstrates the potential of novel compounds to serve as the basis for developing new classes of antibiotics capable of combating resistant strains and reducing the impact of nosocomial infections.

Mecanismo De Acción

Benzyl Compounds

The benzyl group in this compound is a common feature in many bioactive molecules. Benzyl groups can participate in various chemical reactions, such as oxidation and substitution . These reactions can potentially modify the compound’s activity and interactions with biological targets.

Fluorinated Compounds

The presence of fluorine atoms in this compound is noteworthy. Fluorine is often incorporated into drug molecules to improve their stability, potency, and selectivity. The trifluoromethyl group, in particular, is known to play an important role in pharmaceuticals, agrochemicals, and materials .

Pyridine Derivatives

Pyridine is a basic heterocyclic compound that is often found in bioactive molecules. Pyridine derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O2/c21-17-8-7-15(10-16(17)20(22,23)24)25-19(28)14-6-9-18(27)26(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQBSBAJJDIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)

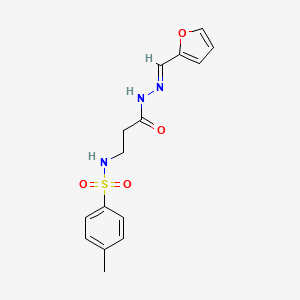

![N-[(4-fluorophenyl)methyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2614630.png)

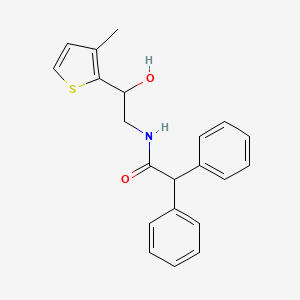

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide](/img/structure/B2614631.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)